1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
The compound 1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative with a hybrid heterocyclic structure. Its core pyridazine moiety is substituted with a methyl group at the 1-position and an oxo group at the 6-position, while the carboxamide side chain incorporates a pyrazole ring bearing a thiophene substituent.
Properties
IUPAC Name |
1-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-10-13(14-4-3-9-24-14)19-21(11)8-7-17-16(23)12-5-6-15(22)20(2)18-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGCBGCWSLHXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN(C(=O)C=C2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel synthetic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the dihydropyridazine core structure, functionalization with thiophene and pyrazole moieties, and subsequent carboxamide formation. The structural features contribute to its biological activity, particularly through interactions with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| Key Functional Groups | Carboxamide, Dihydropyridazine |
| Substituents | Thiophene, Pyrazole |
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation
In a study evaluating similar compounds, several derivatives were tested for their cytotoxic effects on A549 cells using an MTT assay. The results demonstrated that compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties as well. Thiophenes and pyrazoles are known for their ability to target bacterial enzymes and disrupt cellular processes in various pathogens.
Research Findings
A related study highlighted the antimicrobial efficacy of similar pyrazole derivatives against multidrug-resistant strains of Staphylococcus aureus. These findings suggest that the target compound may also possess significant antimicrobial activity.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 5 | Inhibition of bacterial cell wall synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with other pyridazine and pyrazole derivatives. For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) (described in ) also features a fused heterocyclic system with substituents influencing solubility and reactivity. While 2d includes an imidazo-pyridine core and nitro/cyano groups, the target compound’s pyridazine-pyrazole-thiophene scaffold may confer distinct electronic properties due to sulfur’s polarizability and pyridazine’s electron-deficient nature.
Physicochemical Properties
- Pyridazines generally exhibit higher melting points than pyrrolidines due to stronger dipole interactions.
- Solubility: Thiophene-containing compounds (e.g., the target molecule) often display enhanced lipophilicity compared to purely aromatic analogs like 2d, which has polar nitro and cyano groups .
Spectroscopic Characteristics
- NMR : The pyridazine core in the target compound would likely show distinct $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts compared to 2d ’s imidazo-pyridine system. For instance, pyridazine protons typically resonate downfield (δ 8–9 ppm) due to electron withdrawal, whereas imidazo-pyridine protons in 2d appear at δ 6–8 ppm .
- IR : The oxo group (C=O) in the target compound would produce a strong absorption near 1700 cm$^{-1}$, similar to 2d ’s carbonyl signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
